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Compound of Interest

Compound Name: 2'-Nitroacetanilide

Cat. No.: B1216642 Get Quote

A comprehensive guide to the spectroscopic comparison of ortho-, meta-, and para-

nitroacetanilide for researchers, scientists, and drug development professionals.

The positional isomerism of the nitro group on the aromatic ring of nitroacetanilide profoundly

influences its electronic environment and molecular symmetry. These differences are readily

discernible through various spectroscopic techniques, providing a unique fingerprint for each

isomer. This guide offers a comparative analysis of the UV-Visible, Infrared, Nuclear Magnetic

Resonance, and Mass Spectrometric data for ortho- (2-nitroacetanilide), meta- (3-

nitroacetanilide), and para- (4-nitroacetanilide) isomers, supported by experimental protocols.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of the three nitroacetanilide isomers.

Table 1: UV-Visible Spectroscopy

Isomer λmax (nm) Solvent

o-Nitroacetanilide ~279, ~413 (estimated) Not specified

m-Nitroacetanilide No data available -

p-Nitroacetanilide 200-400 Ethanol[1]
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Note: Data for o-nitroacetanilide is estimated based on the spectrum of a closely related

compound, o-nitroaniline[2]. Specific λmax values for m-nitroacetanilide are not readily

available in the searched literature.

Table 2: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)

Functional Group o-Nitroacetanilide m-Nitroacetanilide p-Nitroacetanilide

N-H Stretch ~3300-3500 ~3300-3500 3274

C=O Stretch ~1650-1700 ~1650-1700 ~1700

NO₂ Asymmetric

Stretch
~1500-1550 ~1500-1550 1550-1475

NO₂ Symmetric

Stretch
~1300-1360 ~1300-1360 1360-1290

C-H Aromatic Stretch ~3000-3100 ~3000-3100 ~3000-3100

Note: Specific peak values for some functional groups in the ortho- and meta- isomers are

based on typical ranges for these groups.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy - Chemical Shifts (δ, ppm)

Proton
o-Nitroacetanilide
(in CDCl₃)

m-Nitroacetanilide
(in DMSO-d₆)

p-Nitroacetanilide
(in DMSO-d₆)

-CH₃ 2.296 ~2.1 2.10

-NH 10.3 ~10.4 10.52

Aromatic H 8.76, 8.20, 7.65 ~7.5-8.5 7.77, 8.21

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy - Chemical Shifts (δ, ppm)
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Carbon
o-Nitroacetanilide
(in CDCl₃)

m-Nitroacetanilide
(in DMSO-d₆)

p-Nitroacetanilide
(in DMSO-d₆)

-CH₃ ~25 ~24 24.1

C=O ~169 ~169 169.5

Aromatic C
121.7, 125.4, 133.0,

136.2, 136.4, 142.3
No data available

119.1, 125.0, 143.1,

144.9

Note: Some values are estimated based on typical chemical shifts and data from similar

compounds.

Table 5: Mass Spectrometry - Key Fragments (m/z)

Isomer Molecular Ion (M⁺) Key Fragments

o-Nitroacetanilide 180 138, 92, 65

m-Nitroacetanilide 180 138, 108, 92, 65

p-Nitroacetanilide 180 138, 108, 92, 65

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Visible Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) which is related to

the electronic transitions within the molecule.

Instrumentation: A UV-Visible spectrophotometer.

Procedure:

Sample Preparation: A dilute solution of each nitroacetanilide isomer is prepared using a

suitable UV-transparent solvent, such as ethanol.[1]
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Blank Measurement: The cuvette is filled with the pure solvent to record a baseline

spectrum.

Sample Measurement: The cuvette is rinsed and filled with the sample solution. The

absorbance is measured over a wavelength range of 200-400 nm.[1]

Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is

determined from the resulting spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (for solid samples):

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground

with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent

pellet.

Background Spectrum: A background spectrum of the empty sample compartment is

recorded.

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder

and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The characteristic absorption bands corresponding to different functional

groups (e.g., N-H, C=O, NO₂) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of the

hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A Nuclear Magnetic Resonance spectrometer.
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Procedure:

Sample Preparation: A small amount of the nitroacetanilide isomer is dissolved in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Shimming: The magnetic field homogeneity is optimized by a process called shimming.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired.

Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration

values are analyzed to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer.

Procedure:

Sample Introduction: The sample is introduced into the instrument, where it is vaporized

and ionized.

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer.

Detection: The abundance of each ion is measured by a detector.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which

gives the molecular weight) and the fragmentation pattern, which can provide structural

information.

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

nitroacetanilide isomers.
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Caption: Workflow for the spectroscopic comparison of nitroacetanilide isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1216642#spectroscopic-comparison-of-
nitroacetanilide-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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